Methyl linolelaidate (C₁₉H₃₄O₂) is a fatty acid methyl ester, a modified form of linoleic acid (C₁₈H₃₂O₂). It is a naturally occurring compound found in various plants, including Leonurus japonicus and Ageratum conyzoides []. While its specific biological function in these plants remains under investigation, it is believed to play a role in cellular processes and plant defense mechanisms.
Methyl linolelaidate has gained interest in scientific research due to its potential applications in various fields:
Methyl linolelaidate, also known as linolelaidic acid methyl ester, is a methyl ester of the trans,trans-9,12-octadecadienoic acid. Its chemical formula is , and it has a molecular weight of approximately 294.47 g/mol. This compound is characterized by its unsaturated fatty acid structure, featuring two double bonds in the trans configuration at the 9th and 12th carbon positions. Methyl linolelaidate is primarily derived from linoleic acid, which is a common polyunsaturated fatty acid found in various vegetable oils.
Methyl linolelaidate exhibits various biological activities. Research indicates that it may possess anti-inflammatory properties and could play a role in modulating lipid metabolism. Its structure allows it to interact with biological membranes, influencing fluidity and permeability. Additionally, it has been studied for its potential antioxidant properties, which may help mitigate oxidative stress in biological systems .
Methyl linolelaidate can be synthesized through several methods:
Methyl linolelaidate finds applications across various fields:
Studies on methyl linolelaidate interactions reveal its potential effects on biological systems:
Methyl linolelaidate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Methyl Linoleate | Contains cis double bonds; more prevalent in nature | |
Methyl Linolenate | Contains three double bonds; higher reactivity | |
Methyl Oleate | Contains one double bond; less unsaturated | |
Methyl Palmitate | Saturated fatty acid; no double bonds |
Methyl linolelaidate's unique trans configuration distinguishes it from other similar compounds like methyl linoleate and methyl linolenate, which contain cis configurations and different degrees of unsaturation. Its specific interactions and applications in food and cosmetics further emphasize its unique role among fatty acid esters .